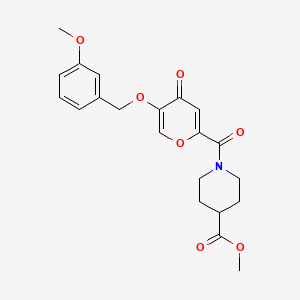

![molecular formula C26H18N4O2 B2513200 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 132841-21-5](/img/structure/B2513200.png)

3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is a derivative of 1,3-diphenyl pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of an aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst . The reaction mixture is typically refluxed for several hours, followed by filtration of the solid precipitate to afford the hydrazones .Molecular Structure Analysis

The molecular structure of similar compounds is established through a combination of standard and advanced NMR spectroscopy techniques, such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY, and 1,1-ADEQUATE experiments .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using NMR spectral data . For example, 1H NMR and 13C NMR spectra provide key information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been extensively studied for their role as a privileged scaffold in the synthesis of various heterocycles. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing the compound's significance in creating diverse heterocyclic compounds with potential pharmacological activities (Gomaa & Ali, 2020).

Antifungal and Antimicrobial Applications

Studies on small molecules against Fusarium oxysporum have divided 100 compounds into ten different classes, revealing structure-activity relationships that underscore the antifungal and antimicrobial potential of these compounds. Such research indicates the broader utility of pyrazole derivatives in combating fungal and microbial pathogens, highlighting their importance in developing new antimicrobial agents (Kaddouri et al., 2022).

Inhibition of Cytochrome P450 Isoforms

Research into the inhibition of cytochrome P450 isoforms by chemical inhibitors, including pyrazole derivatives, plays a crucial role in understanding drug metabolism and potential drug-drug interactions. This research area is vital for predicting the metabolism of pharmaceuticals and their interactions in the liver, impacting drug development and safety assessments (Khojasteh et al., 2011).

Catalysis and Organic Synthesis

The application of metal cation-exchanged clay catalysts for organic synthesis, including the formation of compounds with pyrazole structures, underscores the utility of these compounds in facilitating chemical reactions. This research area explores the synthesis of biologically active compounds and materials with specific chemical properties, demonstrating the compound's role in innovative catalytic processes (Tateiwa & Uemura, 1997).

Anticancer Research

Cinnamic acid derivatives, which share structural similarities with the compound , have been explored for their anticancer potentials. The research delves into the synthesis and biological evaluation of various derivatives, highlighting the compound's potential as a backbone for developing novel anticancer agents. This area emphasizes the significance of such compounds in medicinal chemistry and their contribution to anticancer drug development (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Target of Action

Similar compounds with pyrazole and imidazole moieties have been known to interact with a broad range of biological targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have shown antimicrobial resistance, which is a global concern . The World Health Organization (WHO) has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century .

Future Directions

The development of new antibiotics and diagnostic tests for resistant bacteria is one of the four guidelines recommended by CDC to combat antibiotic resistance . Therefore, the synthesis and study of novel 1,3-diphenyl pyrazole derivatives, like the compound , could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . These interactions highlight the compound’s potential as an anti-inflammatory and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with DNA-binding proteins, influencing gene expression and cellular responses . These molecular interactions underline its potential as a modulator of inflammatory and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for therapeutic applications.

properties

IUPAC Name |

3-[4-(4-formyl-1-phenylpyrazol-3-yl)phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNLJUVOUVJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4C=O)C5=CC=CC=C5)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

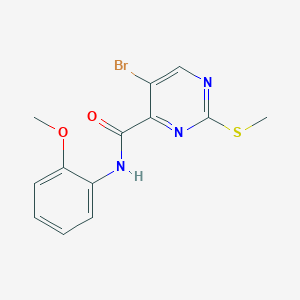

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)

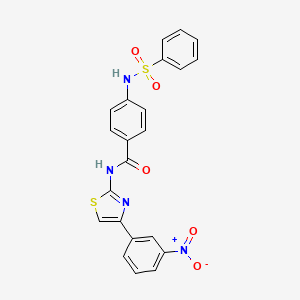

![N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2513119.png)

![N-(tert-butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2513120.png)

![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)

![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)

![3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2513128.png)

![4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2513129.png)

![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2513133.png)

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513135.png)